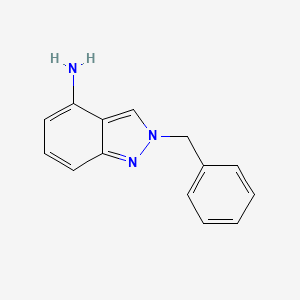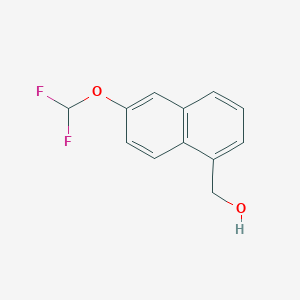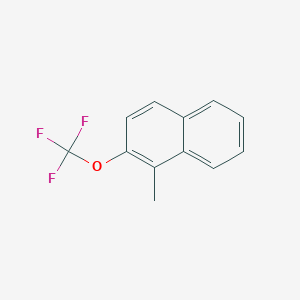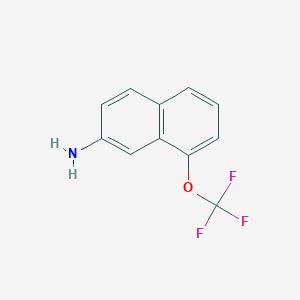
2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique substitution pattern, which includes an ethyl group at position 2, a fluorine atom at position 5, a methyl group at position 3, and a nitro group at position 6 on the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole typically involves multi-step organic reactions. One common method starts with the nitration of 2-ethyl-3-methylindole to introduce the nitro group at position 6. This is followed by fluorination at position 5 using a suitable fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust and scalable fluorinating agents and nitration techniques to ensure consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 1 and 7.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 2-ethyl-5-fluoro-3-methyl-6-amino-1H-indole.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The fluorine atom can enhance the compound’s binding affinity to specific molecular targets, thereby modulating its biological activity .
Comparación Con Compuestos Similares
- 2-Methyl-5-fluoro-3-nitro-1H-indole
- 2-Ethyl-3-methyl-6-nitro-1H-indole
- 5-Fluoro-3-methyl-6-nitro-1H-indole
Comparison: 2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at position 2 and the fluorine atom at position 5 can significantly influence the compound’s reactivity and interaction with biological targets compared to its analogs .
Propiedades
Fórmula molecular |
C11H11FN2O2 |
|---|---|
Peso molecular |
222.22 g/mol |
Nombre IUPAC |
2-ethyl-5-fluoro-3-methyl-6-nitro-1H-indole |
InChI |
InChI=1S/C11H11FN2O2/c1-3-9-6(2)7-4-8(12)11(14(15)16)5-10(7)13-9/h4-5,13H,3H2,1-2H3 |
Clave InChI |
MNBIRSUMURTDSA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC(=C(C=C2N1)[N+](=O)[O-])F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11881714.png)


![Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-](/img/structure/B11881728.png)





![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)



